molecular formula C16H19F3N4O2S B10951644 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine

Cat. No.: B10951644
M. Wt: 388.4 g/mol
InChI Key: NCOIBVGQHITCNN-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is a complex organic compound with the molecular formula C16H19F3N4O2S It is characterized by the presence of a difluoromethyl group, a pyrazole ring, a sulfonyl group, and a fluorobenzyl-substituted piperazine ring

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group and the fluorobenzyl moiety can enhance its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C16H19F3N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C16H19F3N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-8-6-21(7-9-22)10-13-2-4-14(17)5-3-13/h2-5,11,16H,6-10H2,1H3

InChI Key

NCOIBVGQHITCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C(F)F

Origin of Product

United States

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